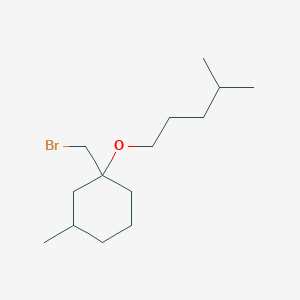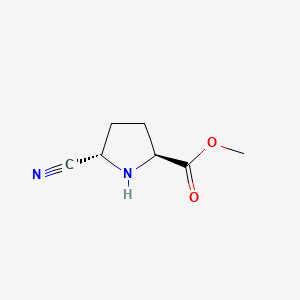
1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane is an organic compound with the molecular formula C13H25BrO It is a derivative of cyclohexane, featuring a bromomethyl group, a methyl group, and a 4-methylpentyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-((4-methylpentyl)oxy)cyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium ethoxide in ethanol for alkoxide substitution.
Elimination: Potassium tert-butoxide in tert-butanol for E2 elimination.
Oxidation: Potassium permanganate in aqueous solution for oxidation to alcohols or ketones.
Major Products
Substitution: Formation of 1-(aminomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane.
Elimination: Formation of 1-methyl-3-methyl-1-((4-methylpentyl)oxy)cyclohexene.
Oxidation: Formation of 1-(hydroxymethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane involves its reactivity with various nucleophiles and bases. The bromomethyl group is particularly reactive, allowing for a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cycloheptane: Similar structure but with a seven-membered ring.
1-(Chloromethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane is unique due to the presence of both a bromomethyl group and a 4-methylpentyl ether group on the cyclohexane ring.
Eigenschaften
Molekularformel |
C14H27BrO |
|---|---|
Molekulargewicht |
291.27 g/mol |
IUPAC-Name |
1-(bromomethyl)-3-methyl-1-(4-methylpentoxy)cyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-12(2)6-5-9-16-14(11-15)8-4-7-13(3)10-14/h12-13H,4-11H2,1-3H3 |
InChI-Schlüssel |
WQBYMQLWJVBDEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)(CBr)OCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride](/img/structure/B15308755.png)


![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)





![(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)
![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)

![2-Ethynyl-6-fluorospiro[3.3]heptane](/img/structure/B15308835.png)
